molecular formula C8H17NOS B12904510 Carbamothioic acid, ethyl-, O-pentyl ester CAS No. 55860-52-1

Carbamothioic acid, ethyl-, O-pentyl ester

Cat. No.: B12904510
CAS No.: 55860-52-1
M. Wt: 175.29 g/mol
InChI Key: HDWAGUHOVVKOJZ-UHFFFAOYSA-N
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Description

Carbamothioic acid, ethyl-, O-pentyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, ethyl-, O-pentyl ester can be synthesized through the esterification of carbamothioic acid with ethyl alcohol and pentyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester bond. Common catalysts used in this process include concentrated sulfuric acid or dry hydrogen chloride gas .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing and heating of reactants, ensuring a consistent and high yield of the desired ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, ethyl-, O-pentyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carbamothioic acid and alcohols.

    Reduction: Primary alcohols.

    Transesterification: Different esters

Mechanism of Action

The mechanism of action of carbamothioic acid, ethyl-, O-pentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. These interactions can lead to various biochemical effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Carbamothioic acid, ethyl-, O-pentyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these esters share a common functional group, they differ in their chemical structures and properties. For example, ethyl acetate is commonly used as a solvent, while methyl butyrate is known for its fruity aroma . The unique structure of this compound gives it distinct properties and applications .

Similar Compounds

Properties

CAS No.

55860-52-1

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

O-pentyl N-ethylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-3-5-6-7-10-8(11)9-4-2/h3-7H2,1-2H3,(H,9,11)

InChI Key

HDWAGUHOVVKOJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=S)NCC

Origin of Product

United States

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